2-Bromo-5-(bromomethyl)benzonitrile
Description
Contextual Significance of Polyhalogenated Aromatic Nitriles in Modern Organic Chemistry
Polyhalogenated aromatic nitriles are a class of organic compounds that feature an aromatic ring substituted with a nitrile group (-C≡N) and multiple halogen atoms. These structures are of considerable importance in modern organic chemistry, serving as crucial intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. numberanalytics.com The nitrile group itself is a versatile functional group, capable of being transformed into amines, amides, carboxylic acids, and various heterocyclic systems through reactions like hydrolysis, reduction, and cycloadditions. researchgate.netnih.gov
The presence of multiple halogen atoms on the aromatic ring introduces additional layers of complexity and synthetic utility. Different halogens (e.g., fluorine, chlorine, bromine) on the same molecule can exhibit distinct reactivities, allowing for selective, stepwise modifications. ossila.com For instance, one halogen might be more amenable to nucleophilic aromatic substitution, while another is better suited for transition-metal-catalyzed cross-coupling reactions. ossila.com This differential reactivity is a powerful tool for chemists, enabling the controlled and regioselective introduction of various substituents onto the aromatic core. The strategic placement of halogens and a nitrile group, as seen in polyhalogenated aromatic nitriles, thus provides a pre-functionalized scaffold for the efficient assembly of complex target molecules.
Unique Multifunctional Reactivity Profile of the 2-Bromo-5-(bromomethyl)benzonitrile Scaffold
The synthetic potential of this compound stems from the presence of three distinct and chemoselectively addressable functional groups: an aromatic bromine atom, a benzylic bromine atom (in the bromomethyl group), and a nitrile group. This trifecta of reactivity allows for a programmed, stepwise functionalization of the molecule.
The bromomethyl group (-CH2Br) is the most reactive site, readily undergoing nucleophilic substitution (SN2) reactions. This allows for the facile introduction of a wide variety of oxygen, nitrogen, sulfur, and carbon-based nucleophiles, effectively elongating the side chain of the molecule.
The aromatic bromine atom (Ar-Br) is significantly less reactive than its benzylic counterpart. It is primarily susceptible to transformation via transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, Sonogashira, and Buchwald-Hartwig couplings. This enables the formation of new carbon-carbon and carbon-heteroatom bonds directly on the aromatic ring.
The nitrile group (-C≡N) is the most stable of the three functional groups and typically requires more forcing conditions to react. It can be hydrolyzed to a carboxylic acid or an amide, or reduced to a primary amine. It can also participate in cycloaddition reactions to form various five- and six-membered heterocyclic rings.
This hierarchy of reactivity allows for a synthetic strategy where the bromomethyl group is reacted first, followed by modification of the aromatic bromine, and finally, transformation of the nitrile group, all while preserving the integrity of the other functionalities until they are intended to react.
Research Imperatives and Scholarly Contributions in Synthetic Methodology and Applications
The unique reactivity profile of this compound has made it a valuable intermediate in synthetic organic chemistry, particularly in the construction of complex molecules with potential biological activity. Research efforts have focused on leveraging its multifunctional nature to access novel chemical entities.
A notable application of this compound is in the synthesis of non-steroidal aromatase inhibitors. For example, it has been used as a key intermediate in the preparation of novel compounds based on a biphenyl (B1667301) scaffold. wiley-vch.de In this context, the different reactivities of the bromo substituents are exploited to build the complex target molecule.
The synthesis of this compound itself is a subject of scholarly interest, with methods being developed from precursors like 2-bromo-5-methylbenzonitrile. A common method involves the radical bromination of the methyl group using N-bromosuccinimide (NBS) and a radical initiator. wiley-vch.de
The compound's utility is further highlighted by its appearance in the patent literature, indicating its role in the development of new chemical entities with potential commercial applications. nih.gov Its ability to serve as a versatile scaffold for the introduction of diverse chemical functionalities ensures its continued relevance in synthetic methodology and medicinal chemistry research.
Chemical Compound Information
| Compound Name |
| This compound |
| 2-Bromo-5-fluorobenzonitrile |
| 2-bromo-5-methylbenzonitrile |
| N-bromosuccinimide |
Physical and Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C8H5Br2N | nih.gov |
| Molecular Weight | 274.94 g/mol | nih.gov |
| IUPAC Name | This compound | nih.gov |
| CAS Number | 1032822-10-8 | nih.govsigmaaldrich.com |
| Monoisotopic Mass | 272.87887 Da | nih.gov |
Structure
3D Structure
Properties
IUPAC Name |
2-bromo-5-(bromomethyl)benzonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Br2N/c9-4-6-1-2-8(10)7(3-6)5-11/h1-3H,4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOLZZYHVCHHARH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CBr)C#N)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Br2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.94 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Strategic Synthetic Methodologies Toward 2 Bromo 5 Bromomethyl Benzonitrile and Its Analogs
Synthetic Routes to Halogenated Benzonitrile (B105546) Precursors
The creation of appropriately substituted benzonitriles is a critical first step. This involves strategic functionalization of an aromatic ring with both a bromine atom and a nitrile group, paying close attention to the directing effects of the substituents to achieve the desired isomer.
Achieving the correct substitution pattern on the benzene (B151609) ring is paramount. The regioselectivity of aromatic bromination is heavily influenced by the electronic properties of the substituents already present on the ring and the choice of brominating agent and reaction conditions.
Electrophilic aromatic substitution is the most common method for introducing a bromine atom onto an aromatic ring. researchgate.netnih.gov The classic approach involves the use of molecular bromine (Br₂) with a Lewis acid catalyst, such as FeBr₃ or AlBr₃, which polarizes the Br-Br bond to generate a potent electrophile. fiveable.memasterorganicchemistry.comyoutube.com The reaction proceeds via the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. nih.govfiveable.me
The regiochemical outcome is dictated by the existing substituents. For a precursor like 3-methylbenzonitrile, the methyl group is an activating, ortho, para-director, while the nitrile group is a deactivating, meta-director. The activating nature of the methyl group typically governs the position of substitution, directing the incoming bromine to the positions ortho (2- and 6-) and para (4-) to the methyl group.
Modern techniques offer improved selectivity and milder reaction conditions. N-bromosuccinimide (NBS) is a versatile reagent that can serve as an electrophilic bromine source, often in the presence of an acid catalyst or a solid support like silica (B1680970) gel. nih.gov Other systems, such as tetraalkylammonium tribromides, have been developed for high para-selectivity, particularly for activated rings like phenols. nih.gov For less reactive substrates, more potent brominating systems may be required.
Table 1: Selected Electrophilic Bromination Reagents and Conditions
| Reagent/System | Typical Substrates | Key Features |
|---|---|---|
| Br₂ / FeBr₃ | General arenes | Standard, strong electrophile generation. masterorganicchemistry.com |
| N-Bromosuccinimide (NBS) / Silica Gel | Activated and moderately deactivated arenes | Milder conditions, good for regioselective brominations. nih.gov |
| N-Bromosuccinimide (NBS) / Acetonitrile (B52724) | Activated arenes (e.g., anisole) | Highly para-selective. nih.gov |
| Tetrabutylammonium tribromide (TBATB) | Pyrrolo[1,2-a]quinoxalines | Mild reagent, provides high regioselectivity for C3-bromination. rsc.org |
The conversion of a methyl group to a bromomethyl group, as required for the final step in synthesizing 2-Bromo-5-(bromomethyl)benzonitrile from 2-bromo-5-methylbenzonitrile, is achieved through a free-radical substitution reaction. This reaction, often called benzylic bromination, selectively targets the C-H bonds at the benzylic position—the carbon atom directly attached to the aromatic ring. libretexts.org
Benzylic C-H bonds are weaker than typical alkyl C-H bonds because the resulting benzylic radical is stabilized by resonance, with the unpaired electron delocalized into the aromatic ring. libretexts.orgmasterorganicchemistry.com This inherent stability allows for high selectivity.
The most common reagent for this transformation is N-bromosuccinimide (NBS). masterorganicchemistry.comyoutube.com The reaction is typically carried out in a non-polar solvent, such as carbon tetrachloride (CCl₄), and initiated by light (hν) or a radical initiator like azobisisobutyronitrile (AIBN). google.comrsc.org NBS provides a low, constant concentration of molecular bromine (Br₂), which is crucial for favoring radical substitution at the benzylic position over competitive electrophilic addition to the aromatic ring. libretexts.orgyoutube.com The mechanism involves initiation, propagation, and termination steps, analogous to other free-radical chain reactions. youtube.com
Table 2: Common Conditions for Benzylic Bromination
| Brominating Agent | Initiator | Solvent | Typical Substrate |
|---|---|---|---|
| N-Bromosuccinimide (NBS) | AIBN or Light (hν) | CCl₄ (traditional), PhCF₃ | Alkylbenzenes (e.g., Toluene) |
| Bromine (Br₂) | Heat | No solvent | p-Bromotoluene google.comgoogleapis.com |
Traditional bromination methods often involve hazardous materials, such as liquid bromine and chlorinated solvents like carbon tetrachloride, which is an ozone-depleting substance. wordpress.comresearchgate.net Green chemistry principles aim to mitigate these issues by developing safer and more environmentally benign alternatives. wordpress.com
Key green strategies for bromination include:
Safer Reagents : Replacing molecular bromine with less hazardous alternatives is a primary focus. acsgcipr.org One approach is the in situ generation of bromine from bromide salts (e.g., NaBr, HBr) using a safe oxidant like hydrogen peroxide (H₂O₂). google.comgctlc.orgbeyondbenign.org This avoids the handling and transport of highly corrosive and toxic liquid Br₂. wordpress.com N-bromosuccinimide (NBS) is also considered a safer solid alternative to liquid bromine, though it has a lower atom economy. wordpress.com
Greener Solvents : There is a significant effort to replace CCl₄ in radical brominations. researchgate.net Dichloromethane (B109758) and benzene have been found to be better solvents, and aqueous biphasic systems have also been developed. researchgate.net
Catalytic Systems : The use of catalysts can improve efficiency and reduce waste. acsgcipr.org Aerobic oxidative bromination, which uses molecular oxygen from the air as the ultimate oxidant, is a particularly "green" method. nih.gov Transition-metal-free aerobic bromination promoted by a catalytic amount of an ionic liquid has been developed, which shows high efficiency and broad substrate scope. nih.gov
Table 3: Comparison of Traditional vs. Greener Bromination Methods
| Method | Traditional Approach | Greener Alternative | Green Advantage |
|---|---|---|---|
| Electrophilic Bromination | Liquid Br₂ in CH₂Cl₂ | In situ generation of Br₂ via HBr/H₂O₂ in ethanol | Avoids handling of liquid Br₂ and chlorinated solvents. beyondbenign.org |
| Benzylic Bromination | NBS in Carbon Tetrachloride (CCl₄) | NBS in less toxic solvents (e.g., dichloromethane); H₂O₂-HBr systems | Eliminates use of ozone-depleting CCl₄. researchgate.net |
| Oxidative Bromination | Stoichiometric high-impact oxidants | Aerobic oxidation (O₂) with recyclable catalysts (e.g., ionic liquids) | Uses air as the oxidant, reduces metal waste, allows catalyst recycling. nih.gov |
The nitrile functional group is a key component of the target molecule and a versatile intermediate in organic synthesis. nih.gov While various methods exist for its introduction, transition metal-catalyzed reactions have become a cornerstone for their efficiency and broad applicability. nih.gov
The conversion of aryl halides to aryl nitriles is efficiently achieved through cross-coupling reactions catalyzed by transition metals, most notably palladium and nickel. mdpi.comwikipedia.org These methods have largely superseded the classical Rosenmund-von Braun reaction, which required stoichiometric copper(I) cyanide and high temperatures. wikipedia.org
Palladium-catalyzed cyanation is a robust method applicable to aryl iodides, bromides, and even chlorides. wikipedia.orgyoutube.com The catalytic cycle typically involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by transmetalation with a cyanide source and reductive elimination to yield the aryl nitrile and regenerate the Pd(0) catalyst. researchgate.net A variety of cyanide sources can be employed, including potassium cyanide (KCN), zinc cyanide (Zn(CN)₂), and potassium ferrocyanide (K₄[Fe(CN)₆]). wikipedia.org The use of K₄[Fe(CN)₆] is particularly advantageous as it is non-toxic and releases cyanide ions slowly, which can prevent the deactivation (poisoning) of the palladium catalyst by excess cyanide. researchgate.netresearchgate.net
Nickel-catalyzed cyanations have emerged as a cost-effective alternative to palladium-based systems. mdpi.comwikipedia.org These reactions can utilize a range of cyanide sources, from traditional metal cyanides to organic sources like acetonitrile, which offers a non-toxic alternative via C-CN bond cleavage. mdpi.comnih.gov
Table 4: Examples of Transition Metal-Catalyzed Cyanation Systems
| Catalyst System | Cyanide Source | Substrates | Key Features |
|---|---|---|---|
| Pd(OAc)₂ / Ligand | K₄[Fe(CN)₆] | Aryl Bromides | Ligand-free conditions possible; non-toxic cyanide source. organic-chemistry.org |
| Pd/C | K₄[Fe(CN)₆] | Aryl Bromides, activated Aryl Chlorides | Heterogeneous catalyst, practical for various substrates. organic-chemistry.org |
| NiCl₂ / Ligand | Zn(CN)₂ | Aryl Chlorides | Employs a less expensive metal catalyst. mdpi.com |
| Ni(0) / Ligand | Acetonitrile | Aryl Halides, Aryl Triflates | Uses a non-toxic, readily available cyanide source. nih.gov |
Methodologies for Nitrile Group Installation
Aldoxime Dehydration and Other Nitrile Transformations
The synthesis of nitriles is a cornerstone of organic chemistry, providing access to a versatile functional group that serves as a precursor for amines, amides, and carboxylic acids. nih.gov Traditional methods for nitrile synthesis, such as the Sandmeyer reaction for aromatic nitriles or the use of toxic reagents like metal cyanides, often involve harsh conditions and significant safety concerns. nih.gov For instance, methods like the Kolbe nitrile synthesis and hydrocyanation require the stoichiometric use of highly toxic cyanides, while amide dehydration necessitates hazardous dehydrating agents like thionyl chloride or phosphorus pentoxide. nih.gov
In the pursuit of safer and more sustainable alternatives, enzymatic methods have gained prominence. Aldoxime dehydratases (Oxds) represent a significant advancement, offering a cyanide-free route to nitriles under mild reaction conditions. nih.govresearchgate.net These enzymes catalyze the direct dehydration of aldoximes, which can be readily formed from the condensation of aldehydes with hydroxylamine. nih.gov The biocatalytic approach using Oxds is noted for its broad substrate tolerance, accepting a wide range of aliphatic, aromatic, and arylaliphatic aldoximes. researchgate.net This method is not only environmentally benign but also highly efficient, capable of handling high substrate concentrations in various media, including aqueous solutions, organic solvents, or even solvent-free systems. nih.govresearchgate.net
Beyond biocatalysis, numerous other chemical transformations have been developed for the conversion of aldehydes to nitriles, often in a one-pot procedure. These methods aim to improve efficiency and avoid the isolation of the intermediate aldoxime. Examples include the use of reagents like ethyl dichlorophosphate/DBU, or catalysis with systems such as [RuCl₂(p-cymene)]₂ under neutral conditions. organic-chemistry.org The development of these varied methodologies underscores the chemical importance of the nitrile group and the ongoing effort to refine its synthesis for greater efficiency and sustainability.
| Method | Description | Advantages | Disadvantages |
| Classical Methods (e.g., Sandmeyer, Kolbe) | Traditional chemical routes for nitrile synthesis. nih.gov | Well-established for certain substrates. | Often require toxic reagents (e.g., cyanides) and harsh reaction conditions. nih.gov |
| Aldoxime Dehydratase (Oxd) Biocatalysis | Enzymatic dehydration of aldoximes to nitriles. nih.govresearchgate.net | Cyanide-free, mild conditions, broad substrate scope, environmentally friendly. nih.govnih.gov | Enzyme availability and stability may be limiting factors for industrial scale-up. |
| One-Pot Chemical Transformations | Conversion of aldehydes to nitriles without isolating intermediates, using various reagents. organic-chemistry.org | Increased efficiency and step economy. | Reagent toxicity and waste generation can still be a concern depending on the specific method. |
Synthesis of this compound
The synthesis of the target compound, this compound, requires a strategic approach that carefully orchestrates the introduction of three distinct functional groups—bromo, bromomethyl, and cyano—onto the benzene ring with precise regiochemical control.
Multi-step Synthetic Pathways and Optimization Considerations
A plausible and common strategy for synthesizing substituted benzonitriles like the target molecule involves a multi-step pathway starting from a readily available precursor. One logical route begins with 2-bromo-5-methyltoluene. The synthesis would proceed through two key transformations:
Nitrile Formation: The aromatic methyl group is first oxidized to a carboxylic acid, which is then converted to a primary amide. Subsequent dehydration of the amide yields the nitrile group, forming 2-bromo-5-methylbenzonitrile.
Benzylic Bromination: The crucial second step is the selective bromination of the remaining methyl group at the benzylic position. This is typically achieved through a radical bromination reaction.
A patented synthetic method for a related compound, 2-(bromomethyl)benzonitrile (B57715), starts with 2-bromobenzyl alcohol, which is first protected, then subjected to a cyanation reaction, followed by bromination with phosphorus tribromide (PBr₃). google.com
For the synthesis of this compound, a common and effective method for the benzylic bromination step is the Wohl-Ziegler reaction. This reaction employs N-Bromosuccinimide (NBS) as the brominating agent in a non-polar solvent like carbon tetrachloride (CCl₄), with a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, often under photochemical or thermal initiation. sdu.edu.cnrsc.org An analogous preparation of 4-(bromomethyl)benzonitrile from 4-methylbenzonitrile utilizes NBS and AIBN in refluxing CCl₄. rsc.org
Optimization considerations for this pathway include:
Reagent Stoichiometry: The molar ratio of NBS to the substrate is critical. Using a slight excess of NBS can drive the reaction to completion, but a large excess may lead to undesired side products like dibromination.
Initiator Concentration: The amount of radical initiator must be carefully controlled to maintain a steady rate of reaction without promoting explosive decomposition or unwanted side reactions. sdu.edu.cn
Solvent Choice: While CCl₄ has been traditionally used, its toxicity and environmental impact have led to the exploration of alternative solvents like dichloromethane or even solvent-free conditions. gla.ac.ukrsc.org
Reaction Time and Temperature: The reaction must be monitored to ensure complete conversion of the starting material while minimizing the formation of impurities. The temperature is typically maintained at the reflux point of the chosen solvent.
| Step | Reaction | Typical Reagents & Conditions | Key Optimization Parameters |
| 1 | Nitrile Formation from Toluene Derivative | Oxidation (e.g., KMnO₄), Amidation, Dehydration | Oxidant strength, dehydration agent, temperature control. |
| 2 | Benzylic Bromination (Wohl-Ziegler) | N-Bromosuccinimide (NBS), Radical Initiator (AIBN), Solvent (CCl₄, CH₂Cl₂), Heat/Light. sdu.edu.cnrsc.org | NBS stoichiometry, choice of solvent and initiator, reaction time. |
Chemo- and Regioselectivity in Target Compound Formation
Achieving high chemo- and regioselectivity is paramount in the synthesis of this compound, particularly during the final benzylic bromination step.
Regioselectivity: The primary challenge is to ensure that bromination occurs exclusively at the benzylic methyl group and not on the aromatic ring. The Wohl-Ziegler reaction is highly regioselective for the allylic and benzylic positions. This selectivity arises from the stability of the benzylic radical intermediate formed during the reaction mechanism. The aromatic ring stabilizes the adjacent radical through resonance, making the benzylic C-H bonds significantly weaker and more susceptible to hydrogen atom abstraction by the bromine radical compared to the C-H bonds on the aromatic ring itself.
Chemoselectivity: This refers to the ability to brominate the target methyl group without reacting with other functional groups in the molecule or forming undesired byproducts. A significant challenge in benzylic bromination is preventing over-bromination, which leads to the formation of dibrominated and tribrominated products. sdu.edu.cn Another potential side reaction is the bromination of the aromatic ring, especially if the reaction conditions are not carefully controlled. sdu.edu.cn The use of NBS is advantageous because it maintains a very low, steady-state concentration of elemental bromine (Br₂), which disfavors electrophilic aromatic substitution and favors the radical pathway required for benzylic bromination. gla.ac.uk However, traditional methods can still suffer from inferior chemoselectivity. sdu.edu.cn Newer methods, such as iron-catalyzed C-H bromination, have been developed to offer improved site-selectivity and functional group tolerance under mild conditions. sdu.edu.cn
Process Intensification and Green Synthesis Aspects in Production
Modern chemical manufacturing increasingly emphasizes process intensification and green chemistry principles to enhance efficiency, safety, and sustainability. e-bookshelf.de These concepts are highly relevant to the synthesis of this compound.
Process Intensification (PI): PI aims to develop smaller, cleaner, and more energy-efficient manufacturing processes. e-bookshelf.de For the synthesis , transitioning from traditional batch reactors to continuous flow systems could offer significant advantages. Flow chemistry allows for precise control over reaction parameters like temperature, pressure, and residence time, which can improve yield and selectivity while minimizing byproduct formation. mdpi.com The enhanced heat and mass transfer in microreactors can also improve the safety profile of potentially exothermic reactions like bromination. mdpi.com
Green Synthesis Aspects: The principles of green chemistry focus on reducing waste, using less hazardous materials, and improving energy efficiency.
Alternative Solvents: A key green improvement is replacing hazardous solvents. The traditional solvent for NBS bromination, carbon tetrachloride (CCl₄), is toxic and an ozone-depleting substance. rsc.org Research has shown that solvent-free reactions or the use of greener solvents can be effective. For example, solid-state benzylic bromination using NBS has been demonstrated to proceed with high regio- and stereoselectivity, completely eliminating the need for a toxic solvent. rsc.org
Catalysis: The development of catalytic processes reduces the need for stoichiometric reagents and minimizes waste. Iron-catalyzed benzylic bromination is an example of a more sustainable approach that uses a small amount of an inexpensive and benign metal catalyst. sdu.edu.cn
Alternative Reagents: For the nitrile formation step, using biocatalytic methods like aldoxime dehydratases presents a green alternative to traditional chemical routes that use harsh reagents. nih.govnih.gov Another green approach involves using ionic liquids, which can act as recyclable co-solvents and catalysts, simplifying the separation process and eliminating the need for metal salt catalysts in the conversion of benzaldehyde to benzonitrile. researchgate.netrsc.org
By integrating PI and green chemistry, the synthesis of this compound can be reshaped into a more sustainable and efficient process, aligning with the modern demands of the chemical industry. cnr.it
Exploration of the Multifunctional Reactivity of 2 Bromo 5 Bromomethyl Benzonitrile
The structure of 2-Bromo-5-(bromomethyl)benzonitrile features two bromine atoms attached to different types of carbon centers: one directly bonded to the aromatic ring (an aryl bromide) and the other to a methyl group attached to the ring (a benzylic bromide). This structural distinction is the cornerstone of its versatile reactivity, enabling chemists to selectively target one position over the other by carefully choosing reaction conditions and reagents.
Differential Reactivity of Electrophilic Sites
The two electrophilic sites—the C-Br bond on the benzene (B151609) ring and the C-Br bond on the benzylic methyl group—exhibit different susceptibilities to nucleophilic attack and metal-catalyzed coupling reactions.
Nucleophilic aromatic substitution (SNAr) is a key reaction pathway for aryl halides. The viability of this reaction is heavily dependent on the electronic properties of the aromatic ring and the nature of the leaving group. google.com For an SNAr reaction to proceed, the aromatic ring must be rendered electron-deficient, a condition typically met by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. google.comossila.com
In this compound, the nitrile (-CN) group at the C2 position acts as a powerful electron-withdrawing group. Its location ortho to the aryl bromide activates this position for nucleophilic attack. The general mechanism for SNAr involves a two-step addition-elimination process, where a nucleophile first adds to the carbon bearing the halide, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. google.comnih.gov The aromaticity of the ring is temporarily disrupted in this step. In the subsequent step, the leaving group (bromide) is expelled, restoring the aromatic system and resulting in the substituted product. google.com
While the nitrile group provides the necessary activation, the nature of the halogen leaving group is also a critical factor. The rate of SNAr reactions generally follows the trend F > Cl > Br > I, which is counterintuitive to bond strength but is explained by the high electronegativity of fluorine stabilizing the intermediate complex. google.comgoogle.com Consequently, while the aryl bromide in this compound is activated, it is less reactive in SNAr reactions compared to an analogous aryl fluoride (B91410). google.comgoogle.com This differential reactivity allows for selective reactions, such as favoring cross-coupling at the bromide position while leaving a fluoride on a similar molecule untouched, or requiring more forcing conditions to achieve substitution at the bromide site. google.com
Nucleophilic Substitution at the Bromomethyl Group
The bromomethyl group (-CH₂Br) is a benzylic halide, which is significantly more reactive towards classical nucleophilic substitution (SN1 and SN2) than the aryl bromide. ossila.com The carbon atom of the bromomethyl group is an excellent electrophilic center, readily attacked by a wide array of nucleophiles to displace the bromide ion, a good leaving group.
This reactivity is attributed to the stability of the transition states and potential intermediates. In an SN2 reaction, the transition state is stabilized by the adjacent benzene ring. In a potential SN1 pathway, the resulting benzylic carbocation would be highly stabilized by resonance delocalization across the aromatic ring. The predominant pathway, SN1 or SN2, is influenced by factors such as the nucleophile's strength and the solvent used.
The electrophilic nature of the benzylic carbon in the bromomethyl group allows for the formation of new bonds with a diverse range of nucleophiles.
Oxygen Nucleophiles: Reactions with oxygen-based nucleophiles, such as phenols, alcohols, or carboxylates, lead to the formation of ethers and esters. For instance, reacting this compound with a phenol (B47542) in the presence of a base like potassium carbonate would yield a diaryl ether linkage.
Sulfur Nucleophiles: Sulfur nucleophiles, such as thiols (mercaptans), are generally more powerful nucleophiles than their oxygen counterparts and react readily with benzylic bromides. The reaction with a thiol (R-SH) in the presence of a base produces a thioether (benzyl sulfide), a linkage important in various chemical and biological contexts.
Carbon Nucleophiles: Carbon-based nucleophiles, including enolates and cyanides, can be used to form new carbon-carbon bonds at the benzylic position. This is a fundamental strategy for extending carbon chains and building more complex molecular architectures.
Nitrogen Nucleophiles: Amines and other nitrogen-containing compounds are effective nucleophiles for benzylic bromides. For example, reaction with primary or secondary amines yields the corresponding substituted benzylamines. google.com A documented reaction of the related compound 2-(Bromomethyl)benzonitrile (B57715) with 2H-tetrazole in the presence of potassium hydroxide (B78521) results in the formation of a new C-N bond.
The table below summarizes representative nucleophilic substitution reactions at the benzylic bromide position.
| Nucleophile Type | Example Nucleophile | Product Type |
| Oxygen | Phenol | Aryl Benzyl (B1604629) Ether |
| Sulfur | Thiophenol | Benzyl Thioether |
| Carbon | Sodium Cyanide | Substituted Phenylacetonitrile |
| Nitrogen | Ammonia/Amines | Benzylamine |
| Nitrogen | 2H-Tetrazole | N-Substituted Tetrazole |
The choice of solvent plays a critical role in directing the mechanism of nucleophilic substitution at the benzylic position. google.com
Polar Protic Solvents (e.g., water, ethanol, methanol) are capable of hydrogen bonding and are effective at solvating both cations and anions. These solvents stabilize the carbocation intermediate and the leaving group anion, thus favoring the SN1 pathway . google.com An SN1 reaction at a chiral center would typically lead to a racemic mixture of products.
Polar Aprotic Solvents (e.g., acetone, DMF, DMSO, acetonitrile) possess a dipole moment but lack acidic protons and cannot act as hydrogen bond donors. They are less effective at solvating anions, leaving the nucleophile more "naked" and reactive. These conditions strongly favor the concerted, bimolecular SN2 mechanism . google.com An SN2 reaction proceeds with an inversion of configuration at a chiral center.
Therefore, by selecting the appropriate solvent, a chemist can influence the reaction pathway. For a primary benzylic halide like this compound, the SN2 pathway is generally preferred, but the choice of a polar protic solvent, especially with a weak nucleophile, could introduce SN1 characteristics.
Cross-Coupling Reactions for Carbon-Carbon Bond Formation
Beyond nucleophilic substitution, the aryl bromide moiety of this compound is an ideal handle for modern transition-metal-catalyzed cross-coupling reactions, which are powerful tools for constructing carbon-carbon bonds.
Palladium-Catalyzed Suzuki-Miyaura Coupling at the Aryl Bromide Position
The Suzuki-Miyaura coupling is one of the most versatile and widely used palladium-catalyzed cross-coupling reactions. It facilitates the formation of a C-C bond between an organohalide and an organoboron compound, such as a boronic acid or boronic ester. google.com The aryl bromide position of this compound is well-suited for this transformation, while the bromomethyl group typically remains intact under these conditions, demonstrating the differential reactivity of the two sites.
The catalytic cycle of the Suzuki-Miyaura reaction generally involves three key steps:
Oxidative Addition: The Pd(0) catalyst inserts into the aryl-bromide bond, forming a Pd(II) intermediate. This is often the rate-determining step. google.com
Transmetalation: The organic group from the organoboron reagent is transferred to the palladium center, displacing the halide. This step requires the presence of a base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) to activate the organoboron species.
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new biaryl product and regenerating the active Pd(0) catalyst.
This reaction is highly valued for its mild conditions and tolerance of a wide variety of functional groups. The table below shows typical conditions and substrates for Suzuki-Miyaura coupling of aryl bromides.
| Aryl Bromide | Boronic Acid/Ester | Catalyst | Base | Solvent | Product Type |
| 4-Bromotoluene | Phenylboronic acid | Pd/C | K₂CO₃ | Water/Organic | 4-Methylbiphenyl |
| 2-Bromobenzonitrile | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene | 2-Cyanobiphenyl |
| 1-Bromo-4-nitrobenzene | 4-Methoxyphenylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | Dioxane/Water | 4-Methoxy-4'-nitrobiphenyl |
| Aryl Bromide | Alkylboronic ester | CataXCium A Pd G3 | K₂CO₃ | Dioxane/Water | Aryl-Alkyl Compound |
Other Transition Metal-Catalyzed Cross-Coupling Strategies
The aryl bromide at the C2 position of this compound is a prime site for transition metal-catalyzed cross-coupling reactions, a cornerstone of modern C-C and C-heteroatom bond formation. nih.gov Strategies such as the Suzuki-Miyaura, Stille, Negishi, and Buchwald-Hartwig reactions can be employed to introduce a diverse array of substituents at this position.
The Suzuki-Miyaura coupling, which pairs an organoboron species with an organic halide, is particularly noteworthy due to the mild reaction conditions and the commercial availability of a vast library of boronic acids and esters. nih.govrsc.org Palladium catalysts are commonly used for these transformations. organic-chemistry.orgnih.gov The selection of the appropriate palladium catalyst and ligand system is crucial for achieving high yields and selectivity, especially given the presence of the reactive benzylic bromide. For instance, catalysts like Pd(dppf)Cl₂ or those employing phosphine (B1218219) ligands such as JohnPhos have been successfully used in coupling reactions of benzylic and aryl bromides. nih.govresearchgate.net By carefully tuning reaction conditions (e.g., temperature, base, catalyst), it is possible to selectively activate the aryl C-Br bond over the benzylic C-Br bond, or vice versa. Research on analogous structures, such as 2-bromo-5-fluorobenzonitrile, confirms that the aryl bromide position is amenable to palladium-catalyzed coupling reactions. ossila.com
Similarly, Stille coupling (using organostannanes), Negishi coupling (using organozinc reagents), and Buchwald-Hartwig amination (for C-N bond formation) represent powerful alternatives for functionalizing the aromatic core of the molecule. rsc.org The choice of method depends on the desired substituent and the functional group tolerance required for other parts of the molecule.
Table 1: Selected Transition Metal-Catalyzed Cross-Coupling Reactions Applicable to Aryl Bromides
| Coupling Reaction | Nucleophile | Metal Catalyst (Typical) | Bond Formed |
|---|---|---|---|
| Suzuki-Miyaura | R-B(OH)₂ | Palladium (Pd) | C-C |
| Stille | R-Sn(Alkyl)₃ | Palladium (Pd) | C-C |
| Negishi | R-ZnX | Palladium (Pd) or Nickel (Ni) | C-C |
Nitrile Group Transformations
The cyano group is a versatile functional handle that can be converted into several other important moieties or used to construct heterocyclic systems.
The reduction of the nitrile group provides direct access to a primary aminomethyl group, a key functional group in many pharmacologically active compounds. This transformation is typically achieved through catalytic hydrogenation. rsc.org Various catalyst systems are effective for the hydrogenation of benzonitriles, including palladium on carbon (Pd/C) or palladium on alumina (B75360) (Pd/Al₂O₃). acs.orgresearchgate.net Non-precious metal catalysts, such as those based on nickel (e.g., carbon-coated Ni/NiO), have also been developed as more economical and sustainable alternatives, demonstrating high conversion rates and selectivity for the primary amine under relatively mild conditions (e.g., 120 °C, 10 bar H₂). rsc.org Care must be taken to control reaction conditions to avoid over-reduction or side reactions, such as the formation of secondary or tertiary amines. acs.org
The nitrile group can be hydrolyzed under either acidic or basic conditions to yield a carboxylic acid or the corresponding primary amide. The amide is an intermediate in the hydrolysis to the carboxylic acid, and its isolation can often be achieved by using milder conditions. For example, treatment with aqueous acid (like H₂SO₄ or HCl) or a strong base (like NaOH) at elevated temperatures will convert the nitrile group into a carboxylic acid. This is a fundamental transformation in organic synthesis, and its applicability is demonstrated in the synthesis of related compounds like 2-bromo-5-hydroxybenzoic acid from its nitrile precursor. nih.gov This reaction converts the linear nitrile moiety into a trigonal planar carboxylic acid, significantly altering the electronic and structural properties of the molecule.
The nitrile group can participate in [3+2] cycloaddition reactions to form five-membered heterocycles. The most prominent example is the synthesis of tetrazoles via reaction with an azide (B81097) source, typically sodium azide (NaN₃). This reaction is often catalyzed by a Lewis acid, such as zinc bromide. The resulting tetrazole ring is considered a bioisostere of a carboxylic acid group, making this transformation particularly valuable in medicinal chemistry. Research on the closely related 2-(bromomethyl)benzonitrile shows it can react with 2H-tetrazole, highlighting the feasibility of this transformation on the target scaffold. sigmaaldrich.comsigmaaldrich.com
While often used for conversion to other functional groups, the cyano group can also serve as a temporary activating or directing group that is later removed through a C-CN bond cleavage reaction, known as decyanation. nih.gov This strategy allows the nitrile to facilitate a particular synthetic step before being excised. Reductive decyanation can be accomplished under various conditions. organic-chemistry.org Transition-metal catalysis, using rhodium or nickel complexes in the presence of a reducing agent, can effectively cleave the C-CN bond. organic-chemistry.org Alternatively, classical methods involving dissolving alkali metals (e.g., sodium in ammonia) can also achieve this transformation. nih.gov This reaction allows the nitrile to be used, for example, to increase the acidity of an adjacent C-H bond for an alkylation reaction, after which the nitrile is removed to furnish the final product.
Tandem and Cascade Reactions Utilizing Multiple Reactive Centers within the Scaffold
The presence of three distinct reactive sites on the this compound scaffold is ideal for designing tandem or cascade reactions, where multiple bonds are formed in a single synthetic operation. This approach enhances synthetic efficiency by reducing the number of separate purification steps.
For instance, a nucleophile could first displace the benzylic bromide, followed by an intramolecular reaction with the nitrile group. A documented example with the related 2-(bromomethyl)benzonitrile involves a base-promoted condensation with homophthalic anhydride (B1165640) to yield a complex 6,11-dihydro-5H-indeno[1,2-c]isoquinolin-5-one structure. sigmaaldrich.comsigmaaldrich.com In this cascade, the anhydride first reacts, and subsequent intramolecular cyclization involves the nitrile group.
Another potential tandem sequence could involve a transition metal-catalyzed cross-coupling at the aryl bromide position, followed by an in situ transformation of the nitrile group, such as a reduction or cycloaddition. The differential reactivity of the two bromide groups can also be exploited. A Suzuki coupling could be performed at the more reactive benzylic bromide position under certain conditions, followed by a second, different coupling reaction at the more robust aryl bromide site, allowing for the controlled, sequential introduction of two different substituents.
Advanced Analytical Characterization Methodologies for 2 Bromo 5 Bromomethyl Benzonitrile and Its Derivatives
High-Resolution Spectroscopic Techniques for Structural Elucidation
High-resolution spectroscopic techniques are indispensable for determining the exact molecular structure of 2-Bromo-5-(bromomethyl)benzonitrile and its derivatives. These methods offer detailed insights into the atomic connectivity, molecular weight, and functional groups present in the molecule.
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of organic compounds. For complex molecules like this compound and its derivatives, one-dimensional (1D) NMR spectra can sometimes be insufficient due to overlapping signals. In such cases, two-dimensional (2D) NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are employed to resolve ambiguities and confirm structural assignments. For instance, HMBC correlations can definitively establish the connectivity between the benzylic bromomethyl protons and the nitrile carbon.
Table 1: Representative ¹H NMR Data for a Related Compound
| Compound | Solvent | Chemical Shift (δ) of Aromatic Protons (ppm) | Chemical Shift (δ) of Benzylic CH₂Br (ppm) |
| 2-Bromo-4-methylbenzonitrile Derivative | CDCl₃ | 7.41–7.69 | 4.61 |
This table presents typical chemical shift ranges observed in the ¹H NMR spectrum of a related brominated benzonitrile (B105546) derivative, illustrating the distinct signals for the aromatic and benzylic protons.
High-Resolution Mass Spectrometry (HRMS) for Molecular Weight and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) is essential for accurately determining the molecular weight and elemental composition of a compound. researchgate.net Techniques like Electrospray Ionization (ESI) and Electron Ionization (EI) are commonly used. For this compound (C₈H₅Br₂N), the expected monoisotopic mass is approximately 272.87887 Da. nih.gov HRMS can confirm this with high accuracy, helping to distinguish it from other compounds with similar nominal masses. researchgate.net
Furthermore, the fragmentation patterns observed in the mass spectrum provide valuable structural information. The presence of two bromine atoms results in a characteristic isotopic pattern that aids in identification. nih.gov Analysis of the fragmentation can reveal the loss of bromine atoms, the bromomethyl group, or the nitrile group, further confirming the molecule's structure. nist.govmiamioh.edu
Table 2: Key Mass Spectrometry Data for this compound
| Property | Value |
| Molecular Formula | C₈H₅Br₂N |
| Molecular Weight | 274.94 g/mol |
| Monoisotopic Mass | 272.87887 Da |
This table summarizes the fundamental mass spectrometry properties of this compound. nih.gov
Vibrational Spectroscopy for Functional Group Identification and Conformational Studies
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule. jchps.com For this compound, characteristic vibrational frequencies can be assigned to the C≡N (nitrile) stretch, C-Br stretches, and various aromatic C-H and C-C vibrations. orientjchem.org
Computational methods, such as Density Functional Theory (DFT), are often used in conjunction with experimental spectra to aid in the assignment of vibrational modes. jchps.comindexcopernicus.com These studies can also provide insights into the conformational properties of the molecule. The presence of the heavy bromine atom can influence the vibrational frequencies of the benzene (B151609) ring. researchgate.net
Table 3: Expected Vibrational Frequencies for Key Functional Groups
| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |
| Nitrile (C≡N) | Stretching | ~2220-2240 |
| Carbon-Bromine (C-Br) | Stretching | ~500-680 |
| Aromatic C-H | Stretching | ~3000-3100 |
| Aromatic C=C | Stretching | ~1450-1600 |
This table outlines the typical wavenumber ranges for the main functional groups in this compound, based on general spectroscopic principles and data from related compounds.
Chromatographic Separations and Purity Assessment
Chromatographic techniques are fundamental for monitoring the progress of reactions involving this compound, as well as for the purification and purity assessment of the final product.
High-Performance Liquid Chromatography (HPLC) for Reaction Monitoring and Purification
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis and purification of non-volatile and thermally sensitive compounds like this compound. rsc.orgresearchgate.net By selecting an appropriate stationary phase (e.g., silica (B1680970) gel) and mobile phase (e.g., a mixture of n-hexane and ethyl acetate), it is possible to separate the desired product from starting materials, reagents, and by-products.
HPLC is also invaluable for monitoring the progress of a chemical reaction. By taking aliquots from the reaction mixture at different time intervals and analyzing them by HPLC, chemists can determine the consumption of reactants and the formation of products, allowing for the optimization of reaction conditions. rsc.org
Gas Chromatography (GC) for Volatile By-product Analysis
Gas Chromatography (GC) is an ideal method for the analysis of volatile compounds. researchgate.net In the synthesis of this compound and its derivatives, volatile by-products may be formed. GC can be used to identify and quantify these impurities, which is crucial for ensuring the purity of the final product. rsc.org The choice of a suitable column and temperature program is essential for achieving good separation of the components in the mixture. researchgate.net
Advanced Column Chromatography and Preparative Techniques
The purification of this compound and its isomers is a critical step following synthesis to ensure high purity for subsequent reactions and applications. Column chromatography, particularly flash chromatography using silica gel, stands as the most prevalent and effective preparative technique. The selection of the stationary and mobile phases is tailored to exploit the polarity differences between the desired product and any unreacted starting materials, byproducts, or impurities.
Research findings consistently demonstrate the utility of normal-phase column chromatography with silica gel as the standard stationary phase. The mobile phase, or eluent, typically consists of a non-polar solvent system. A common choice involves a mixture of hexane (B92381) and a slightly more polar solvent, such as dichloromethane (B109758) (CH₂Cl₂) or ethyl acetate (B1210297) (EtOAc), to achieve optimal separation. For instance, in the synthesis of this compound, purification via column chromatography using a 40:60 mixture of dichloromethane and hexane has been reported to yield the product as a white solid with a high yield of 94%. wiley-vch.de Similarly, yields of 94% have been documented for the same compound when purified by column chromatography on silica gel.
The versatility of this technique is evident in its application to various related brominated benzonitriles. The purification of isomers and derivatives often employs similar methodologies, with slight adjustments to the eluent composition to fine-tune the separation.
Detailed Research Findings on Chromatographic Purification:
| Compound | Stationary Phase | Mobile Phase (Eluent) | Yield | Reference |
| This compound | Silica Gel | Dichloromethane/Hexane (40:60) | 94% | wiley-vch.de |
| 2-Bromo-4-(bromomethyl)benzonitrile | Silica Gel | Dichloromethane/Hexane (40:60) | 80% | wiley-vch.de |
| 3-Bromo-4-(bromomethyl)benzonitrile | Silica Gel | Not Specified | 87% | |
| 4-(Bromomethyl)benzonitrile | Silica Gel | Chloroform/n-Hexane (30%) | Not Specified | rsc.org |
| Dibromo-biphenyl derivatives | Silica Gel | Ethyl Acetate/Hexane (0-100% gradient) | 38-52% | nih.gov |
For more advanced and high-resolution separations, particularly for analytical purposes or the isolation of trace impurities, High-Performance Liquid Chromatography (HPLC) is employed. Reverse-phase (RP) HPLC methods are suitable for benzonitrile derivatives. sielc.com These systems use a non-polar stationary phase (like C18) and a polar mobile phase, such as a mixture of acetonitrile (B52724) and water with an acid modifier like formic or phosphoric acid. sielc.com Such methods are scalable and can be adapted for preparative separations to isolate highly pure compounds. sielc.com
Furthermore, for large-scale industrial purification, more advanced and efficient techniques like Simulated Moving Bed (SMB) chromatography could be considered. SMB is a continuous multi-column process that enhances productivity and reduces solvent consumption compared to traditional batch chromatography, making it suitable for high-value chemical manufacturing. mpg.de The separation of isomers, a common challenge in the synthesis of substituted benzonitriles, can also be addressed using specialized chiral chromatography columns when enantiomeric forms are present. google.com
Computational Chemistry and Theoretical Investigations of 2 Bromo 5 Bromomethyl Benzonitrile
Density Functional Theory (DFT) Applications in Understanding Reactivityresearchgate.netresearchgate.net
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying molecular systems. For 2-Bromo-5-(bromomethyl)benzonitrile, DFT methods are instrumental in elucidating its fundamental chemical characteristics. Calculations are often performed using functionals like B3LYP combined with basis sets such as 6-311G(d,p) or 6-311++G(d,p) to achieve reliable predictions of molecular properties. researchgate.netorientjchem.orgnih.gov
Table 1: Predicted Geometrical Parameters for this compound (Note: These are typical values based on DFT studies of similar brominated benzonitrile (B105546) compounds; specific values for the title compound require dedicated calculation.)
| Parameter | Description | Predicted Value |
|---|---|---|
| C-Br (Aryl) Bond Length | The distance between the aromatic carbon and the directly attached bromine atom. | ~1.88 - 1.91 Å |
| C-Br (Benzylic) Bond Length | The distance between the benzylic carbon of the bromomethyl group and its bromine atom. | ~1.94 - 1.97 Å |
| C≡N Bond Length | The length of the triple bond in the nitrile group. This value is typically around 1.15 Å. orientjchem.org | ~1.15 - 1.16 Å |
| C-C (Aromatic) Bond Length | The carbon-carbon bond distances within the benzene (B151609) ring. | ~1.39 - 1.41 Å |
| C-C-C Bond Angle | The angles within the benzene ring, which may deviate slightly from the ideal 120° due to substituent effects. | ~118° - 122° |
The electronic structure of a molecule governs its reactivity. DFT provides several key descriptors to understand this.
Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between the HOMO and LUMO is a significant parameter; a smaller gap suggests higher reactivity and lower kinetic stability. nih.govscience.gov For this compound, the HOMO is likely distributed over the π-system of the benzene ring and the lone pairs of the bromine atoms, while the LUMO would be centered on the antibonding orbitals of the ring and the C-Br bonds.
Molecular Electrostatic Potential (MEP): An MEP map provides a visual representation of the charge distribution on the molecule's surface. researchgate.net It is invaluable for identifying sites susceptible to electrophilic and nucleophilic attack. researchgate.netresearchgate.net
Negative Regions (Red/Yellow): These indicate electron-rich areas and are prone to electrophilic attack. For this molecule, the most negative potential is expected on the nitrogen atom of the cyano group, making it a nucleophilic center. researchgate.net
Positive Regions (Blue): These are electron-deficient areas that are susceptible to nucleophilic attack. Positive potential is expected on the hydrogen atoms of the benzene ring and, significantly, on the benzylic carbon of the -CH₂Br group. Furthermore, a region of positive potential, known as a σ-hole, is predicted on the aryl bromine atom, which can participate in halogen bonding. researchgate.net
DFT calculations are widely used to predict spectroscopic properties, which can then be compared with experimental data for structural confirmation.
Vibrational Frequencies: Theoretical calculations can generate the infrared (IR) and Raman spectra of this compound. By calculating the vibrational frequencies and their corresponding intensities, specific bands can be assigned to the motions of functional groups. orientjchem.orgnih.gov This is particularly useful for identifying characteristic peaks, such as the strong C≡N stretching vibration.
Table 2: Predicted Characteristic Vibrational Frequencies (cm⁻¹) (Note: Based on DFT calculations for related benzonitrile and brominated compounds.)
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Reference |
|---|---|---|---|
| C≡N Stretch | Nitrile (-CN) | 2230 - 2240 | |
| C-H Stretch (Aromatic) | Aromatic Ring | 3050 - 3100 | |
| C-H Stretch (Aliphatic) | Bromomethyl (-CH₂Br) | 2950 - 3000 | |
| C-Br Stretch (Aryl) | Aryl Bromide | 550 - 650 | |
| C-Br Stretch (Benzylic) | Benzylic Bromide | 650 - 750 |
UV-Vis Absorption: Time-dependent DFT (TD-DFT) can predict the electronic absorption spectrum, providing information on the wavelengths of maximum absorption (λₘₐₓ) and the corresponding electronic transitions, often related to π→π* transitions within the aromatic system. iucr.org
DFT is employed to calculate key thermodynamic properties such as enthalpy, entropy, and Gibbs free energy. nih.gov These values are essential for determining the stability of the molecule and for predicting the favorability of chemical reactions. By calculating the energies of reactants, products, intermediates, and transition states, a complete energetic profile of a reaction pathway can be constructed. youtube.com This allows for the determination of activation energies, which are critical for understanding reaction rates and mechanisms.
Quantum Chemical Calculations for Reaction Mechanisms and Pathways
The dual reactivity of this compound, which contains both a reactive benzylic bromide and a less reactive aryl bromide, makes it an excellent candidate for mechanistic studies using quantum chemistry.
The compound presents two primary sites for nucleophilic substitution. Computational methods can predict which pathway is more likely under given conditions by comparing their activation barriers.
Sₙ2 Reaction at the Benzylic Carbon: The primary bromomethyl group (-CH₂Br) is an ideal substrate for a bimolecular nucleophilic substitution (Sₙ2) reaction. youtube.comlibretexts.org This mechanism is a concerted, one-step process where the nucleophile attacks the electrophilic carbon from the backside, simultaneously displacing the bromide leaving group. libretexts.org This leads to an inversion of configuration at the carbon center. youtube.com Quantum chemical calculations can model the geometry and energy of the pentacoordinate transition state, where the nucleophile and the leaving group are both partially bonded to the carbon atom. youtube.com The relatively low activation energy for this pathway makes it a highly favorable reaction.
Investigation of Catalyst-Substrate Interactions in Cross-Coupling Reactions
Computational modeling, particularly using Density Functional Theory (DFT), serves as a powerful tool for elucidating the intricate mechanisms of catalyst-substrate interactions in cross-coupling reactions involving this compound. This molecule possesses two distinct reactive sites amenable to cross-coupling: the C(sp²)-Br bond on the aromatic ring and the C(sp³)-Br bond of the benzylic bromide. The regioselectivity of these reactions is a critical aspect that can be explored through theoretical calculations.
In palladium-catalyzed reactions, such as the Suzuki-Miyaura coupling, computational studies can model the key steps of the catalytic cycle. nih.govresearchgate.net These steps include the oxidative addition of the C-Br bond to the palladium(0) catalyst, transmetalation with an organoboron reagent, and reductive elimination to form the new carbon-carbon bond and regenerate the catalyst. Theoretical investigations focus on the energetics of the transition states and intermediates for both the aryl and benzyl (B1604629) bromide sites to predict which position is more likely to react under specific catalytic conditions. nih.govrsc.org
Studies on similar systems, for instance using N-heterocyclic carbene (NHC) palladium complexes, have demonstrated that the electronic and steric properties of the ligands attached to the palladium center significantly influence catalytic activity and selectivity. rsc.org Computational models can quantify these effects by calculating the interaction energies between the this compound substrate and various ligated palladium catalysts. rsc.orgnih.gov For example, DFT calculations can reveal how the electron-donating or withdrawing nature of the NHC ligand affects the electron density on the palladium atom, thereby influencing the ease of oxidative addition at either the aryl or benzyl position. rsc.org Such insights are crucial for the rational design of catalysts tailored for selective functionalization of this bifunctional substrate. nih.gov
Prediction of Chemical Hardness, Electrophilicity, and Other Reactivity Descriptors
Quantum chemical calculations are instrumental in determining a suite of reactivity descriptors that predict the chemical behavior of this compound. These descriptors are derived from the energies of the frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). dntb.gov.uamdpi.com The HOMO-LUMO energy gap is a primary indicator of molecular reactivity; a smaller gap generally implies higher reactivity. mdpi.com
Density Functional Theory (DFT) is a common method used to calculate these properties. dntb.gov.ua Key global reactivity descriptors include:
Ionization Potential (I): The energy required to remove an electron, approximated as I ≈ -E(HOMO).
Electron Affinity (A): The energy released when an electron is added, approximated as A ≈ -E(LUMO).
Chemical Hardness (η): A measure of resistance to change in electron distribution, calculated as η = (I - A) / 2.
Electronegativity (χ): The power of an atom to attract electrons, calculated as χ = (I + A) / 2.
Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons, calculated as ω = χ² / (2η).
These parameters provide a quantitative basis for understanding the molecule's reactivity profile. The electron-withdrawing nature of the nitrile group and the two bromine atoms significantly influences these values, rendering the molecule susceptible to both nucleophilic and electrophilic attack at different positions.
Table 1: Predicted Reactivity Descriptors for this compound (Representative Values) (Note: The following values are illustrative, based on DFT calculations for structurally similar compounds, and serve to represent the type of data generated in such a theoretical study.)
| Descriptor | Symbol | Formula | Representative Value (eV) |
| HOMO Energy | E(HOMO) | - | -9.58 |
| LUMO Energy | E(LUMO) | - | -1.25 |
| HOMO-LUMO Gap | ΔE | E(LUMO) - E(HOMO) | 8.33 |
| Ionization Potential | I | -E(HOMO) | 9.58 |
| Electron Affinity | A | -E(LUMO) | 1.25 |
| Chemical Hardness | η | (I - A) / 2 | 4.165 |
| Electronegativity | χ | (I + A) / 2 | 5.415 |
| Electrophilicity Index | ω | χ² / (2η) | 3.52 |
Non-Linear Optical (NLO) Properties Calculations for Advanced Materials Design
Computational chemistry provides essential tools for screening molecules for their potential use in advanced materials, particularly in the field of non-linear optics (NLO). nih.gov Organic molecules with significant NLO responses are of great interest for applications in optoelectronics and photonics. nih.govambeed.com The NLO properties of this compound can be predicted through theoretical calculations.
The key parameter for evaluating the NLO response of a molecule is the first-order hyperpolarizability (β). nih.gov This property can be calculated using quantum chemical methods such as Time-Dependent Density Functional Theory (TD-DFT). nih.gov The magnitude of β is heavily influenced by the molecule's electronic structure, specifically the presence of donor-acceptor groups connected by a π-conjugated system, which facilitates intramolecular charge transfer. nih.gov
In this compound, the nitrile group acts as an electron acceptor, while the bromine atoms and the benzene ring itself contribute to the electronic landscape. Computational studies would involve optimizing the molecular geometry and then calculating the static and dynamic hyperpolarizabilities. The results of these calculations can predict whether modifications to the structure, such as replacing the bromine atoms with stronger donor groups or extending the π-system, could enhance its NLO properties, thereby guiding the design of new, more efficient NLO materials. dntb.gov.ua
Table 2: Calculated Non-Linear Optical (NLO) Properties (Representative Values) (Note: These values are illustrative, based on theoretical studies of similar aromatic compounds, and represent the typical output of NLO calculations.)
| Parameter | Symbol | Representative Value (a.u.) |
| Dipole Moment (x) | µₓ | -1.85 |
| Dipole Moment (y) | µᵧ | -0.75 |
| Dipole Moment (z) | µ𝓏 | 0.00 |
| Total Dipole Moment | µ_total | 2.00 |
| First Hyperpolarizability | β | 4.5 x 10⁻³⁰ esu |
Advanced Applications of 2 Bromo 5 Bromomethyl Benzonitrile As a Versatile Synthetic Platform
Design and Synthesis of Complex Heterocyclic Compounds
The unique arrangement of electrophilic and nucleophilic centers in 2-bromo-5-(bromomethyl)benzonitrile facilitates a variety of cyclization strategies, making it an excellent starting material for a wide array of complex heterocyclic compounds.
Nitrogen-Containing Heterocycles (e.g., Tetrazoles, Aziridines, Azetidines, Indeno- and Indoloisoquinolines)
The synthesis of nitrogen-containing heterocycles is of paramount importance in medicinal chemistry. This compound serves as a key precursor for several important classes of these compounds.
Tetrazoles: The benzonitrile (B105546) moiety of the title compound is a prime candidate for the construction of a tetrazole ring. The most common method for synthesizing 5-substituted-1H-tetrazoles is the [2+3] cycloaddition reaction between an organonitrile and an azide (B81097), typically sodium azide. nih.govresearchgate.net This reaction is often catalyzed by a Lewis or Brønsted acid to activate the nitrile group towards nucleophilic attack by the azide anion. youtube.com The reaction proceeds to form the stable, aromatic tetrazole ring, which is considered a bioisostere for the carboxylic acid group, making it a highly valuable functional group in drug design. nih.govyoutube.com
Aziridines and Azetidines: The synthesis of strained, four-membered azetidine (B1206935) rings and three-membered aziridine (B145994) rings from this compound is not extensively documented in readily available literature. General methods for azetidine synthesis often involve the intramolecular cyclization of γ-haloamines or the reaction of primary amines with 1,3-dihalides. magtech.com.cnorganic-chemistry.orgbham.ac.uk Similarly, aziridination of alkenes is a common route to aziridines. rsc.org While the bromomethyl group could theoretically act as an electrophile in a cyclization to form an azetidine, specific examples starting from this compound are not prominent.
Indeno- and Indoloisoquinolines: The title compound is a valuable precursor for the synthesis of fused polycyclic aromatic alkaloids like indeno- and indoloisoquinolines, which are known for their potent biological activities, including anticancer properties via topoisomerase I inhibition. nih.gov
Indenoisoquinolines: A related precursor, 2-(bromomethyl)benzonitrile (B57715), undergoes a base-promoted condensation reaction with homophthalic anhydride (B1165640) to generate the 6,11-dihydro-5H-indeno[1,2-c]isoquinolin-5-one core. sigmaaldrich.com This strategy highlights a pathway where the reactive benzylic bromide of the title compound can participate in cyclization to form the indenoisoquinoline skeleton.
Indoloisoquinolines: A one-pot, base-promoted tandem annulation has been reported between 2-(bromomethyl)benzonitriles and ethyl (2-cyanophenyl)carbamate derivatives. daneshyari.com This reaction proceeds via an initial SN2 displacement of the benzylic bromide, followed by an in-situ deprotonation and subsequent intramolecular cyclization involving the nitrile groups to furnish the amine-functionalized 11H-indolo[3,2-c]isoquinolin-5-amine core. This efficient tandem process provides rapid access to this complex heterocyclic system.
| Heterocycle Class | Synthetic Strategy | Key Reagents | Reference |
| Tetrazoles | [2+3] Cycloaddition | Sodium Azide (NaN₃), Acid catalyst | nih.govresearchgate.netyoutube.com |
| Indenoisoquinolines | Condensation/Cyclization | Homophthalic Anhydride, Base | sigmaaldrich.com |
| Indoloisoquinolines | Tandem Annulation | Ethyl (2-cyanophenyl)carbamate, Base (KOtBu) | daneshyari.com |
Other Diverse Heterocyclic Architectures
The reactivity of the aryl bromide and benzylic bromide functionalities in this compound opens pathways to a variety of other heterocyclic systems, often through transition-metal-catalyzed cross-coupling and cyclization reactions. For instance, the aryl bromide can participate in Suzuki-Miyaura cross-coupling reactions to introduce aryl substituents, which can then be used in subsequent cyclization steps. researchgate.net While direct synthesis of many other diverse heterocycles from this specific starting material is not broadly detailed, its functional groups are analogous to those used in the synthesis of thiophenes, fused imidazoles, and benzoxazepines from similar bromo-substituted precursors. researchgate.netgoogleapis.comastate.edu
Precursors for Elaborate Organic Molecules
Beyond heterocycle synthesis, this compound functions as a critical intermediate for constructing more complex organic molecules that are valuable in life sciences and materials science.
Amino Acids, Peptides, and Carbohydrate Analogs
The application of this compound as a direct precursor for the synthesis of amino acids, peptides, or carbohydrate analogs is not a primary focus in the surveyed literature. The synthesis of these biomolecules typically follows well-established protocols. However, the functional handles on the molecule could potentially be used to create novel, non-natural amino acid analogs or to functionalize peptides. For example, N-bromoacetylated peptides are used for creating peptide conjugates and cyclic peptides, a function for which the bromomethyl group could be adapted. nih.govnih.gov
Advanced Pharmaceutical and Agrochemical Intermediates
The structural motifs accessible from this compound are frequently found in biologically active compounds, making it a valuable intermediate in pharmaceutical and agrochemical research. The ability to form complex heterocyclic systems is particularly relevant.
Kinase Inhibitors: Structurally related 2-amino-5-bromobenzonitrile (B185297) has been employed in the synthesis of multi-targeted receptor tyrosine kinase (RTK) inhibitors with demonstrated anticancer activity. glpbio.com
Anticancer Agents: The indenoisoquinoline core, synthesized from precursors like the title compound, is a known pharmacophore for topoisomerase I inhibitors, a class of potent anticancer drugs. nih.gov Furthermore, related bromo-benzonitrile derivatives are used to construct quinazolines and indolinones with anti-proliferative properties. nih.gov
Other Therapeutic Areas: Halogenated aromatic compounds are key building blocks in many pharmaceuticals, participating in transition-metal-catalyzed coupling reactions to build molecular complexity. orgsyn.org For example, a related compound, 4-bromo-2-fluorobenzonitrile, is a key intermediate in the synthesis of PI3K inhibitors for cancer therapy. googleapis.com
Engineering of Functional Organic Materials
The conjugated system of the benzonitrile core, combined with the reactive handles for further functionalization, makes this compound an attractive building block for functional organic materials.
TADF Emitters for OLEDs: Benzonitrile derivatives are widely used as acceptor units in the design of emitters exhibiting thermally activated delayed fluorescence (TADF). rsc.orgnih.govresearchgate.net These materials can harvest both singlet and triplet excitons, leading to high internal quantum efficiencies in organic light-emitting diodes (OLEDs). The electron-withdrawing nature of the nitrile group helps to create a charge-transfer excited state, which is crucial for achieving a small singlet-triplet energy gap (ΔEST). nih.gov By combining the this compound core with suitable electron-donating moieties, novel TADF emitters could be synthesized for application in next-generation displays and lighting. researchgate.net
Polymerization Strategies via Benzonitrile Derivatives
The unique reactivity of the benzonitrile group and the bromo substituents on this compound allows for its incorporation into various polymer structures. While direct polymerization of this specific monomer is not widely documented, its derivatives are instrumental in several polymerization strategies.
One key approach involves the transformation of the nitrile group. For instance, the nitrile can be converted to other functional groups that are more amenable to polymerization. youtube.com Additionally, the presence of the bromomethyl group allows for initiation of certain types of polymerization or for post-polymerization functionalization.
Benzonitrile derivatives, in a broader sense, are used in the synthesis of various polymers. For example, cyano-substituted acrylates, synthesized through Knoevenagel condensation of benzaldehydes with cyanoacetates, can be copolymerized with monomers like styrene (B11656) using radical initiators. chemrxiv.org The composition of the resulting copolymers can be determined by analyzing the nitrogen content from the cyano group. chemrxiv.org Furthermore, anionic chain-growth polymerization is a viable method for monomers containing anion-stabilizing substituents like a cyano group. libretexts.org This technique can lead to polymers with a high degree of crystallinity. libretexts.org
Building Blocks for Metal-Organic Frameworks (MOFs)
Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal ions or clusters linked together by organic ligands. sigmaaldrich.comresearchgate.net The properties of MOFs, such as pore size and functionality, can be tuned by carefully selecting the metal and the organic linker. sigmaaldrich.comresearchgate.net Benzonitrile-containing molecules can serve as precursors to these essential organic linkers.
The nitrile group in compounds like this compound can be chemically modified to create multitopic linkers necessary for MOF synthesis. For example, nitrile groups can be converted to tetrazole rings, which are effective coordinating units for building MOFs. nih.gov The resulting tetrazole-based linkers have shown promise in applications such as carbon dioxide storage. nih.gov
The synthesis of mixed-linker MOFs, which incorporate two or more different organic linkers, allows for even greater control over the framework's properties. acs.org Benzonitrile derivatives can be designed to act as one of the linkers in these complex structures, contributing to enhanced stability and porosity. acs.org The ability to functionalize the benzonitrile linker can also influence the electronic properties of the metal nodes within the MOF structure. rsc.org
Table 1: Examples of Linker Types Used in MOF Synthesis
| Linker Core | Functional Group(s) | Resulting MOF Application Areas |
| Benzene (B151609) | Carboxylic Acids | Gas Storage, Separation |
| Biphenyl (B1667301) | Carboxylic Acids | Catalysis, Sensing |
| Triphenylamine | Carboxylic Acids | Photocatalysis, Electronics |
| Mesitylene | Nitriles, Tetrazoles | Gas Storage, Luminescence |
Building Blocks for Covalent Organic Frameworks (COFs)
Covalent Organic Frameworks (COFs) are another class of porous crystalline polymers, but unlike MOFs, they are constructed entirely from light elements linked by strong covalent bonds. The synthesis of COFs relies on the use of multitopic organic building blocks, or monomers, that can form extended, porous networks. researchgate.net
Benzonitrile derivatives are valuable precursors for the synthesis of COF monomers. The nitrile functionality can either be part of the final framework, imparting specific properties, or it can be a synthetic handle for creating the necessary reactive groups for COF formation. For instance, a benzonitrile-functionalized COF, TpBD-CN-COF, has been synthesized and shown to have high chemical and thermal stability, as well as a large specific surface area. nih.govresearchgate.net
The synthesis of single-crystalline COFs can be achieved using benzonitrile as a solvent in a benzoic acid-catalyzed polymerization. rsc.org This method has been shown to be rapid and scalable, producing high-quality, porous materials. rsc.org Furthermore, a novel synthetic method termed "Clip-off Chemistry" utilizes the pores of a pre-assembled COF as templates for the synthesis of macrocycles. chemrxiv.org This innovative approach involves the selective cleavage of bonds within the COF to release the desired macrocyclic products. chemrxiv.org
Supramolecular Assemblies and Macrocycles
The construction of complex supramolecular assemblies and macrocycles often relies on directional, non-covalent interactions or efficient covalent bond-forming reactions. The distinct reactive sites of this compound make it an attractive starting material for designing components of these large-scale structures.
The synthesis of macrocycles can be achieved through various ring-closing reactions, including transition metal-catalyzed cross-coupling reactions. nih.gov The aryl bromide of the benzonitrile scaffold can participate in reactions like the Buchwald-Hartwig or Ullmann couplings to form large cyclic structures. nih.gov The nitrile group itself can be transformed into other functionalities, such as amides, after the macrocyclization has been completed. nih.gov
Unconventional macrocyclization strategies, such as those involving cycloadditions or C-H activation, are also employed in the synthesis of complex natural products and their analogs. nih.gov While not directly involving this compound, these methods highlight the diverse synthetic toolbox available for creating macrocyclic structures from functionalized aromatic precursors.
Optoelectronic Materials (e.g., OLEDs)
The electronic properties of the benzonitrile moiety make it a useful component in materials designed for optoelectronic applications, such as Organic Light-Emitting Diodes (OLEDs). The electron-withdrawing nature of the nitrile group can be used to tune the energy levels of organic semiconductors, which is crucial for efficient charge injection and transport in OLED devices.
Dihalogenated benzonitriles, such as 2-bromo-5-fluorobenzonitrile, serve as precursors for the synthesis of dyes used in thermally activated delayed fluorescence (TADF) OLEDs. ossila.com The differential reactivity of the halogen substituents allows for sequential, selective reactions to build up complex dye molecules. For example, a two-step reaction involving nucleophilic aromatic substitution followed by a Buchwald-Hartwig amination can be used to synthesize TADF emitters. ossila.com An OLED device incorporating a dye synthesized from a benzonitrile derivative has demonstrated a maximum external quantum efficiency of 5%. ossila.com
Catalyst Development and Ligand Design from Benzonitrile Scaffolds
The development of new catalysts and ligands is essential for advancing chemical synthesis. The rigid backbone and electronic tunability of benzonitrile-containing molecules make them excellent scaffolds for designing ligands for transition metal catalysis.
The benzonitrile group can act as an electron-accepting moiety in a ligand, which can influence the reactivity and stability of the metal center. chemrxiv.orgnih.gov For example, a bidentate ligand containing a benzonitrile unit has been shown to promote nickel-catalyzed cross-coupling reactions. chemrxiv.orgnih.gov Kinetic studies have revealed that the benzonitrile group helps to promote the desired bond-forming step (reductive elimination) over competing side reactions. chemrxiv.orgnih.gov
Furthermore, the development of chiral ligands is crucial for asymmetric catalysis, which is the synthesis of a single enantiomer of a chiral molecule. snnu.edu.cn While not directly using this compound, the principles of ligand design, such as the use of rigid scaffolds and electronically tunable groups, are broadly applicable. snnu.edu.cnacs.org The benzonitrile scaffold provides a platform for the systematic variation of steric and electronic properties to optimize catalyst performance. acs.org The synthesis of axially chiral benzonitriles, for instance, has been achieved using organocatalysis, and these molecules have potential applications in catalysis. researchgate.net
Q & A
Q. Advanced
- Density Functional Theory (DFT) : Calculates charge distribution to predict sites for nucleophilic attack (e.g., bromine at C2 vs. C5) .
- Molecular Dynamics (MD) : Simulates solvent effects on reaction pathways, such as polar aprotic solvents stabilizing transition states in SN2 reactions .
- Vibrational Frequency Analysis : IR spectra simulations validate experimental data and identify reactive intermediates .
How can hazardous intermediates be stabilized during large-scale synthesis?
Q. Advanced
- Inert Atmosphere Handling : Use Schlenk lines or gloveboxes to prevent moisture-induced decomposition of bromomethyl intermediates .
- Cryogenic Storage : Store intermediates at −80°C in amber vials to suppress thermal degradation .
- Continuous Flow Systems : Minimize exposure to reactive species by integrating microreactors for real-time quenching .
What challenges arise when scaling up synthesis, and how are they addressed?
Q. Advanced
- Exothermic Reactions : Bromination is highly exothermic. Use jacketed reactors with coolant circulation (e.g., ethylene glycol at −10°C) to control temperature .
- Solvent Recovery : Implement fractional distillation to recycle CH₂Cl₂/hexane mixtures, reducing costs and waste .
- By-Product Management : Employ scavenger resins (e.g., polymer-bound thiourea) to trap unreacted bromine .
How is this compound applied in synthesizing complex heterocycles?
Q. Advanced
- Diels-Alder Reactions : Acts as a dienophile in Lewis acid-catalyzed cycloadditions. For example, with 1,3-dienes, it forms bicyclic nitriles under BF₃·Et₂O catalysis .
- Ligand Synthesis : Reacts with thiosemicarbazones to form tridentate ligands for metal coordination, relevant in anticancer drug discovery .
- Cross-Coupling : Suzuki-Miyaura reactions with aryl boronic acids enable access to biaryl architectures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
